molecular formula C20H16F2N2O2 B1394585 (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile CAS No. 900019-68-3

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile

Cat. No.: B1394585
CAS No.: 900019-68-3
M. Wt: 354.3 g/mol
InChI Key: NPMGPEMENNBVDV-UHFFFAOYSA-N
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Description

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile is a sophisticated fluorinated and morpholino-functionalized acrylonitrile derivative intended for research applications. This compound features a (Z)-configured α,β-unsaturated nitrile core, a structural motif known in medicinal chemistry for its potential bioactivity, particularly in anticancer and antimicrobial applications . The integration of a 3-fluoro-4-morpholinophenyl moiety is of significant interest, as similar morpholino-containing structures are established intermediates in the synthesis of active pharmaceutical ingredients (APIs) and have been investigated for their utility in developing non-linear optical materials . The presence of halogen substituents (fluorine) and the morpholine group are critical design elements; halogens typically enhance lipophilicity and metabolic stability, which are vital parameters in drug discovery, while the morpholine ring can improve solubility and influence molecular recognition . Although the specific biological profile of this compound requires empirical determination, its structure suggests potential as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, or as a candidate for probing novel biological mechanisms in oncology and other therapeutic areas. This product is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c21-17-4-1-14(2-5-17)11-16(13-23)20(25)15-3-6-19(18(22)12-15)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMGPEMENNBVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CC=C(C=C3)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-fluoro-4-morpholinobenzoyl chloride with an appropriate base to form the benzoyl intermediate.

    Coupling Reaction: The benzoyl intermediate is then coupled with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate, under conditions that favor the formation of the (Z)-isomer.

    Nitrile Addition: The final step involves the addition of a nitrile group to the coupled product, typically using a reagent like sodium cyanide under controlled conditions to ensure the desired propenenitrile formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Initial studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. Compounds with similar structures have been shown to target receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression .
  • Antimicrobial Properties : The compound's structural analogs have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. The presence of fluorine atoms often enhances the biological activity of compounds, making them more effective against resistant strains .
  • Neurological Applications : Given the morpholine moiety in its structure, there is potential for this compound to interact with neurological pathways, possibly offering therapeutic benefits for conditions such as anxiety and depression. Similar compounds have been explored for their neuroprotective effects .

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of fluorinated compounds on cancer cell lines. Results indicated that compounds similar to (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile exhibited significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of fluorinated benzamide derivatives revealed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent variations in enhancing antimicrobial activity, suggesting that this compound could be further optimized for this purpose .

Neuropharmacological Studies

In a recent investigation into the neuropharmacological effects of morpholine derivatives, researchers found that certain compounds exhibited anxiolytic-like effects in animal models. This opens avenues for exploring this compound as a potential candidate for treating anxiety disorders .

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the morpholine ring can modulate its pharmacokinetic properties. The propenenitrile group allows for further chemical modifications, enabling the fine-tuning of its biological activity.

Comparison with Similar Compounds

Structural and Electronic Features

The compound is compared to five structurally related acrylonitrile derivatives (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Biological Activity (if reported)
Target Compound 3-Fluoro-4-morpholinobenzoyl, 4-fluorophenyl ~382.3 Z-configuration, morpholino ring, dual fluorine atoms Not explicitly reported
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile Thiazol, hydroxy-methoxyphenyl ~435.4 Thiazol ring, hydroxyl group Potential cytotoxicity inferred from structural analogs
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile Chlorophenyl, sulfonamido ~495.9 Sulfonamido group, chlorophenyl No direct data; sulfonamido may enhance binding affinity
2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile Pyrrol-2-yl, saturated backbone ~242.3 Hydrogenated backbone, pyrrole ring Estrogenic activity reported
(Z)-2-((3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one Thiazol, benzofuranone ~552.6 Benzofuranone, pyrazole-thiazol Cytotoxicity in synthetic studies

Key Observations:

  • Electronic Effects: The target compound’s morpholino group enhances solubility compared to thiazol () or sulfonamido () substituents, which introduce steric bulk or hydrogen-bonding variability.
  • Stereochemistry : The Z-configuration in the target compound and analogs contrasts with the hydrogenated backbone of ’s compound, which lacks conjugation and planarity, reducing electronic delocalization .
  • Functional Groups: The nitrile group in all compounds acts as an electron-withdrawing moiety, but the benzofuranone in introduces a ketone, altering reactivity profiles .

Biological Activity

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in drug discovery.

  • Molecular Formula : C18H16F2N2O2
  • Molecular Weight : 344.33 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of fluorinated compounds, including this compound, is often enhanced due to the introduction of fluorine atoms. Fluorine can influence various pharmacokinetic properties such as lipophilicity, metabolic stability, and bioavailability, making these compounds promising candidates for therapeutic applications .

The compound's mechanism of action is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of the morpholino group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic efficacy .

Pharmacological Studies

Recent studies have investigated the biological effects of similar fluorinated compounds. For instance, the incorporation of fluorinated phenylalanines into proteins has been shown to enhance protein stability and alter enzymatic activity . This suggests that this compound may exhibit similar enhancements in biological systems.

Case Studies

  • Anticancer Activity : Compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain fluorinated derivatives showed IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer properties .
  • Antiviral Properties : The introduction of fluorine has been linked to increased antiviral activity in spiro-isoxazolines, with some derivatives exhibiting IC50 values around 10 µM against human cytomegalovirus (HCMV) .

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
Fluorinated Derivative AAnticancer0.48MCF-7
Fluorinated Derivative BAntiviral10HCMV
This compoundTBDTBDTBD

Q & A

Basic Question: What synthetic methodologies are employed to prepare (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step protocols involving:

  • Knoevenagel condensation to form the propenenitrile core, utilizing catalysts like morpholine derivatives for regioselectivity.
  • Suzuki-Miyaura cross-coupling or Wittig reactions to introduce fluorophenyl groups, with palladium catalysts and optimized temperatures (60–80°C) to minimize byproducts .
  • Protection/deprotection strategies for the morpholino group to prevent undesired side reactions. Reaction monitoring via TLC and HPLC ensures intermediate purity. Solvent selection (e.g., DMF or THF) and inert atmospheres (N₂/Ar) enhance yield (typically 60–75%) .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) distinguish Z/E isomers. The vinyl proton coupling (e.g., J=1012 HzJ = 10–12\ \text{Hz} for Z-isomers) confirms stereochemistry .
  • X-ray Crystallography : Single-crystal diffraction resolves spatial arrangements. SHELX software refines data, with R-factors < 0.05 indicating high accuracy. Fluorine atoms’ high electron density aids in resolving positional disorder .
  • IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups validate functional groups .

Advanced Question: How does the morpholino substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:
The morpholino group acts as an electron-donating substituent via resonance, stabilizing intermediates in coupling reactions.

  • Steric Effects : Its bulky structure directs regioselectivity during aryl halide coupling, favoring para-substitution on the benzoyl ring.
  • Electronic Modulation : Enhances nucleophilicity at the α-carbon of the propenenitrile moiety, facilitating Michael additions. DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution, showing reduced electrophilicity at the nitrile group compared to non-morpholino analogs .

Advanced Question: What challenges arise in resolving crystallographic data for fluorinated analogs, and how can SHELX parameters be optimized?

Answer:
Challenges :

  • Disorder in Fluorine Positions : Fluorine’s high electronegativity causes anisotropic displacement parameters, complicating refinement.
  • Twinned Crystals : Common in fluorinated compounds due to lattice symmetry; TWIN/BASF commands in SHELX correct for this .
    Optimization :
  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion.
  • Restraints : Apply DFIX/ISOR restraints to fluorine atoms. Using the SHELXL-2018 version improves handling of pseudo-symmetry .

Data Contradiction Analysis: How to reconcile discrepancies in bioactivity data between in vitro enzyme assays and cellular models?

Answer:
Discrepancies often arise from:

  • Membrane Permeability : The compound’s logP (~3.5) may limit cellular uptake despite potent in vitro enzyme inhibition (IC₅₀ < 1 µM). Use PAMPA assays to quantify permeability .
  • Metabolic Instability : Cytochrome P450-mediated degradation in cellular models reduces efficacy. Co-administration with CYP inhibitors (e.g., ketoconazole) validates this hypothesis .
  • Off-Target Effects : Proteomic profiling (e.g., affinity chromatography) identifies unintended targets in complex cellular environments .

Advanced Question: What computational strategies predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack on the nitrile group.
  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (calculated via Gaussian 09) predict susceptibility to nucleophiles. Lower gaps (<5 eV) correlate with higher reactivity .
  • Docking Studies : AutoDock Vina evaluates binding to enzymatic active sites (e.g., kinases), guiding derivative design .

Advanced Question: How do fluorine atoms impact intermolecular interactions in the crystal lattice?

Answer:
Fluorine participates in:

  • C–H···F Hydrogen Bonds : Stabilize crystal packing, with F···H distances ~2.3–2.5 Å.
  • π-π Stacking : Electron-withdrawing fluorines reduce aromatic ring electron density, enhancing edge-to-face interactions (distance ~3.8 Å).
  • Van der Waals Contacts : Fluorine’s small atomic radius allows dense packing, increasing melting points (observed mp: 180–185°C) .

Advanced Question: What strategies mitigate Z→E isomerization during prolonged storage?

Answer:

  • Light Protection : Store in amber vials under UV-filtered conditions to prevent photoisomerization.
  • Temperature Control : Maintain at –20°C; DSC analysis shows isomerization onset at 40°C.
  • Stabilizing Additives : Co-formulate with radical scavengers (e.g., BHT) or cyclodextrins to encapsulate the reactive double bond .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

  • Bioisosteric Replacement : Substitute morpholino with piperazine or thiomorpholine to modulate solubility (logD ± 0.5).
  • Halogen Scanning : Replace fluorine with chlorine or trifluoromethyl groups to assess steric vs. electronic effects on binding affinity.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade kinases selectively .

Advanced Question: What analytical workflows resolve co-eluting impurities in HPLC purification?

Answer:

  • Multi-Dimensional HPLC : Combine reverse-phase (C18) and chiral columns for enantiomeric separation.
  • MS-Coupled Purification : LC-ESI-MS identifies impurities via m/z ratios; adjust mobile phase (e.g., 0.1% formic acid in acetonitrile) to improve resolution.
  • Fractional Crystallization : Use solvent mixtures (hexane:EtOAc, 4:1) to isolate pure Z-isomer crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile

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